URIDIN-5'-TRIPHOSPHAT TRISALZ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Uridine 5'-triphosphate tris salt (UTP) is a nucleoside triphosphate that plays a crucial role in various cellular processes. It is an essential building block of RNA and DNA, and it is involved in energy transfer within cells. UTP is widely used in scientific research due to its unique properties and functions.

Wissenschaftliche Forschungsanwendungen

Enzymatische Biosynthese von RNA

UTP wird als energiereicher Vorläufer bei der enzymatischen Biosynthese von RNA verwendet {svg_1}. Es spielt eine entscheidende Rolle bei der Synthese von RNA während des Transkriptionsprozesses, wo es mit Adenin paart.

Vasodilatation

UTP wirkt als ein starker Vasodilatator {svg_2}. Es wurde verwendet, um seine vasodilatorischen Wirkungen auf die Skelettmuskelzellen von Diabetikern zu untersuchen {svg_3} {svg_4}. Dies macht es wertvoll in der Forschung im Zusammenhang mit Herz-Kreislauf-Gesundheit und Krankheiten.

Kontraktile Reaktionen

UTP induziert kontraktile Reaktionen in einigen Geweben {svg_5}. Diese Eigenschaft kann nützlich sein, um Muskelkontraktionen und verwandte physiologische Prozesse zu untersuchen.

Aktivierung von P2Y-Rezeptoren

Uridin-5'-triphosphat, Trisodium-Salz ist ein Aktivator von P2Y-Rezeptoren {svg_6}. P2Y-Rezeptoren sind eine Familie von purinergen G-Protein-gekoppelten Rezeptoren, die durch Nukleotide wie ATP, ADP, UTP und UDP aktiviert werden.

Ionentransportfunktionen

UTP wurde als purinerger Agonist verwendet, um Ionentransportfunktionen von P2Y2-Rezeptoren auf basolateralen Rattenmembranen zu untersuchen {svg_7} {svg_8}. Dies kann besonders nützlich in der Forschung im Zusammenhang mit zellulärer Signalgebung und Homöostase sein.

Studien zur intrazellulären Calciumkonzentration

UTP wurde verwendet, um Konzentrationen von intrazellulärem Ca2+ zu untersuchen {svg_9}. Es kann die Freisetzung von Calciumionen aus intrazellulären Speichern auslösen, was ein Schlüsselprozess in verschiedenen Zellfunktionen ist.

Phosphatdonor für In-vitro-Kinase-Assays

UTP kann auch als Phosphatdonor für In-vitro-Kinase-Assays dienen {svg_10}. Kinase-Assays sind wichtige Werkzeuge, um die Aktivität von Kinasen und die von ihnen kontrollierten Signalwege zu verstehen.

Wirkmechanismus

Target of Action

Uridine 5’-Triphosphate Tris Salt (UTP) primarily targets the Purinergic P2Y2 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides. The P2Y2 receptor plays a significant role in various physiological processes, including the regulation of immune responses and inflammation .

Mode of Action

UTP acts as an agonist to the P2Y2 receptor . Upon binding, it mediates the activation of smooth muscle cells (SMCs), leading to their mitogenic activation . Additionally, UTP modulates the expression of osteopontin, a protein involved in cell adhesion and migration, in SMCs .

Biochemical Pathways

The activation of the P2Y2 receptor by UTP triggers a cascade of intracellular events. It leads to an increase in intracellular calcium concentration , which can further activate various downstream signaling pathways. UTP also serves as a phosphate donor for in vitro kinase assays .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability when administered intravenously or through other parenteral routes.

Result of Action

The activation of P2Y2 receptors by UTP and the subsequent cellular responses can lead to various physiological effects. For instance, it can induce contractile responses in certain tissues . UTP’s role as a potent vasodilator also suggests its potential in regulating blood flow and pressure.

Biochemische Analyse

Biochemical Properties

Uridine 5’-Triphosphate Tris Salt is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a phosphate donor for in vitro kinase assays using deoxycytidine kinase (DCK) or whole cell lysates .

Cellular Effects

Uridine 5’-Triphosphate Tris Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Uridine 5’-Triphosphate Tris Salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine 5’-Triphosphate Tris Salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uridine 5’-Triphosphate Tris Salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uridine 5’-Triphosphate Tris Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Uridine 5’-Triphosphate Tris Salt is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uridine 5’-Triphosphate Tris Salt and any effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for URIDINE 5/-TRIPHOSPHATE TRIS SALT involves the conversion of uridine to uridine 5/-monophosphate, followed by phosphorylation to uridine 5/-diphosphate and then to uridine 5/-triphosphate. The final product is obtained by reacting uridine 5/-triphosphate with tris(hydroxymethyl)aminomethane.", "Starting Materials": [ "Uridine", "Phosphoric acid", "Tris(hydroxymethyl)aminomethane", "Sodium hydroxide", "Sodium pyrophosphate", "Magnesium chloride", "Adenosine triphosphate" ], "Reaction": [ "Uridine is reacted with phosphoric acid to form uridine 5/-monophosphate.", "Uridine 5/-monophosphate is then phosphorylated using sodium pyrophosphate and magnesium chloride to form uridine 5/-diphosphate.", "Uridine 5/-diphosphate is further phosphorylated using adenosine triphosphate and sodium hydroxide to form uridine 5/-triphosphate.", "Finally, uridine 5/-triphosphate is reacted with tris(hydroxymethyl)aminomethane to form URIDINE 5/-TRIPHOSPHATE TRIS SALT." ] } | |

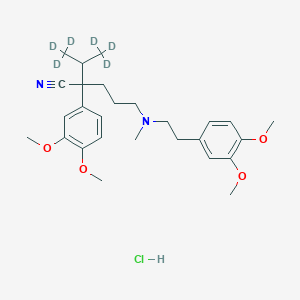

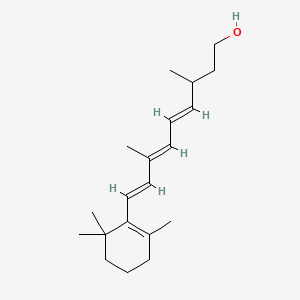

CAS-Nummer |

108321-53-5 |

Molekularformel |

C13H26N3O18P3 |

Molekulargewicht |

605.28 g/mol |

IUPAC-Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3.C4H11NO3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;5-4(1-6,2-7)3-8/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);6-8H,1-3,5H2/t4-,6-,7-,8-;/m1./s1 |

InChI-Schlüssel |

NHMNWWVJZZPKSL-IAIGYFSYSA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Q & A

Q1: The research paper mentions that UTP is used as a chemical stimulus to induce intracellular Ca2+ fluxes in CHO cells. How does UTP interact with cells to cause this effect, and why is this relevant to the study?

A: UTP exerts its effects by binding to and activating P2Y receptors, a family of G protein-coupled receptors found on the surface of many cell types, including CHO cells []. Activation of these receptors initiates a signaling cascade that ultimately leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular Ca2+ levels is a crucial signaling event involved in various cellular processes, including muscle contraction, neurotransmission, and gene expression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)